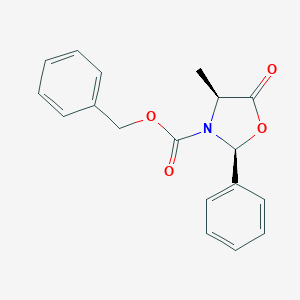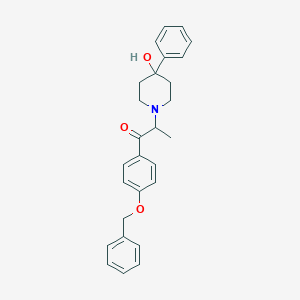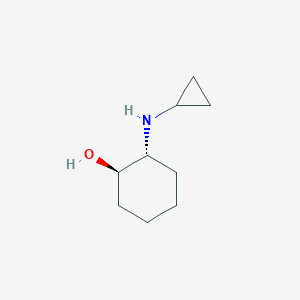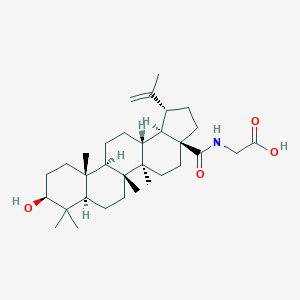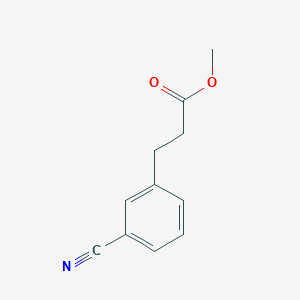
Methyl 3-(3-cyanophenyl)propanoate
Übersicht
Beschreibung
Methyl 3-(3-cyanophenyl)propanoate, also known as MCPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is commonly used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Methyl 3-(3-cyanophenyl)propanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemische Und Physiologische Effekte
Methyl 3-(3-cyanophenyl)propanoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(3-cyanophenyl)propanoate has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-(3-cyanophenyl)propanoate. One area of interest is its potential use as a therapeutic agent for various diseases, such as fungal infections and inflammatory disorders. Another area of interest is its potential use as a tool for studying cellular processes and protein function. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of Methyl 3-(3-cyanophenyl)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-cyanophenyl)propanoate has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for drug discovery and development.
Eigenschaften
CAS-Nummer |
193151-11-0 |
|---|---|
Produktname |
Methyl 3-(3-cyanophenyl)propanoate |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 3-(3-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
YPAZQTSKIDBDAQ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC(=CC=C1)C#N |
Kanonische SMILES |
COC(=O)CCC1=CC(=CC=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
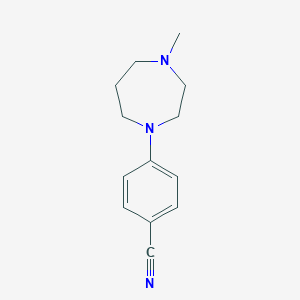
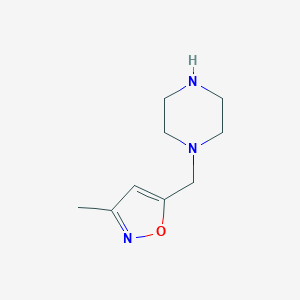

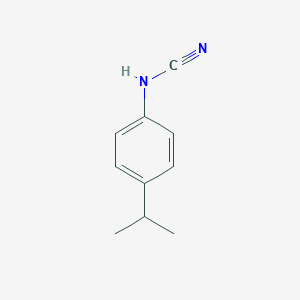
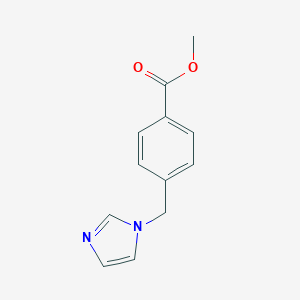
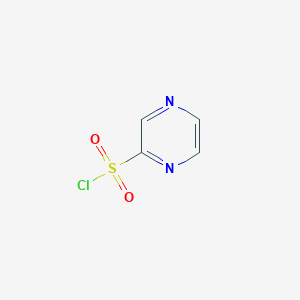
![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
